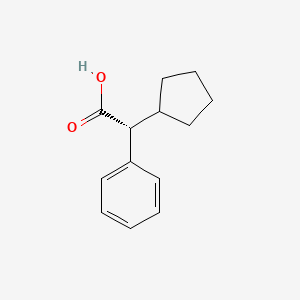

Cyclopentylphenylacetic acid, (R)-

Description

Significance in Organic Chemistry and Pharmacology

The unique three-dimensional arrangement of (R)-Cyclopentylphenylacetic acid, arising from its chiral center, is of significant interest in medicinal chemistry. This specific spatial orientation can lead to differential interactions with biological targets, a key principle in the design of new therapeutic agents.

In the broader context of phenylacetic acid derivatives, research has demonstrated a wide range of biological activities. These derivatives have been investigated for their potential as agonists for peroxisome proliferator-activated receptors (hPPAR), which are involved in regulating metabolism. nih.gov For instance, the optimization of phenylacetic acid structures has led to the development of compounds with glucose and triglyceride-lowering activity in animal models. nih.gov

Furthermore, modifications to the phenylacetic acid scaffold have resulted in the discovery of potent and selective antagonists for the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) and DP (prostaglandin D2) receptors. nih.gov These receptors are implicated in inflammatory and allergic responses, making their antagonists potential candidates for treating conditions like asthma and hypersensitivity. nih.gov The exploration of phenylacetic acid derivatives highlights the versatility of this chemical class in targeting diverse biological pathways. nih.govnih.gov

Role as a Chiral Building Block and Intermediate in Pharmaceutical Synthesis

(R)-Cyclopentylphenylacetic acid serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemimpex.comontosight.ai Chiral building blocks are enantiomerically pure compounds that are used to introduce a specific stereocenter into a target molecule. The use of such building blocks is a fundamental strategy in asymmetric synthesis, which is essential for the production of many modern drugs.

The term "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. arkat-usa.orgumich.edu While not a natural product itself, the availability of (R)-Cyclopentylphenylacetic acid contributes to the synthetic chemist's toolbox of chiral starting materials.

Its utility as an intermediate is demonstrated in the synthesis of various pharmaceutical agents. chemimpex.comontosight.aimdpi.com For example, it has been employed in the creation of soft ester analogs of anticholinergics. sigmaaldrich.com Phenylacetic acid derivatives, in general, are integral to the synthesis of a wide array of drugs, including anti-inflammatory agents, analgesics, and even penicillin. mdpi.com The cyclopentylphenylacetic acid moiety can be found in drugs like cyclopentolate, an anticholinergic medication. mdpi.com

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. The availability of (R)-cyclopentylphenylacetic acid allows for more efficient and stereoselective synthetic routes to target molecules, avoiding the need for costly and often difficult chiral separations at later stages of a synthesis.

Overview of Research Trajectories for Phenylacetic Acid Derivatives

Research into phenylacetic acid derivatives has followed several promising trajectories, driven by their diverse biological activities. nih.govnih.govmdpi.com A significant area of investigation has been the development of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Many widely used NSAIDs, such as diclofenac (B195802) and ibuprofen, are derivatives of phenylacetic acid. mdpi.comorganic-chemistry.org

Another major research avenue is the development of receptor antagonists for inflammatory conditions. nih.gov As mentioned earlier, the optimization of phenylacetic acid derivatives has yielded potent and selective antagonists for the CRTH2 and DP receptors, which are key targets in inflammatory pathways. nih.gov

Furthermore, phenylacetic acid derivatives have been explored as agonists for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). nih.gov Activation of these receptors can modulate glucose and lipid metabolism, making these compounds of interest for the treatment of metabolic disorders. nih.gov

The development of new synthetic methodologies for accessing phenylacetic acid derivatives is also an active area of research. organic-chemistry.org For example, novel iodide-catalyzed reductions of mandelic acids have been developed to provide a more scalable and environmentally friendly route to this class of compounds. organic-chemistry.org The continuous development of synthetic methods facilitates the exploration of new derivatives with potentially improved pharmacological properties.

Interactive Data Table: Properties of Cyclopentylphenylacetic Acid

| Property | Value | Source |

| Molecular Formula | C13H16O2 | chemimpex.comnih.gov |

| Molecular Weight | 204.26 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 3900-93-4 (for the racemate) | chemimpex.comsigmaaldrich.com |

| (R)-enantiomer CAS | 73495-21-3 | nih.govchemspider.com |

| Appearance | Tan crystalline powder | chemimpex.com |

| Melting Point | 98-100 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in methanol | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

73495-21-3 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(2R)-2-cyclopentyl-2-phenylacetic acid |

InChI |

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t12-/m0/s1 |

InChI Key |

BCJIDGDYYYBNNB-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Cyclopentylphenylacetic Acid

Enantioselective Synthesis Approaches

The direct synthesis of the (R)-enantiomer of cyclopentylphenylacetic acid in high optical purity can be achieved through various enantioselective techniques. These methods employ chiral catalysts or biocatalysts to control the stereochemical outcome of the reaction, favoring the formation of the desired (R)-isomer.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. In the context of producing α-arylalkanoic acids like (R)-Cyclopentylphenylacetic acid, rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor is a prominent strategy. This approach involves the use of a chiral rhodium complex to deliver hydrogen atoms to a double bond in a stereoselective manner.

Chiral rhodium complexes have been extensively used in the asymmetric hydrogenation of various classes of alkenes, proving to be a valuable tool in the pharmaceutical industry for the manufacturing of chiral drugs and their intermediates. rsc.org The general approach for synthesizing (R)-Cyclopentylphenylacetic acid via this method would involve the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor, such as α-(cyclopent-1-en-1-yl)phenylacetic acid or cyclopentylidenephenylacetic acid. The chiral rhodium catalyst, coordinated with a specific chiral ligand, facilitates the addition of hydrogen across the double bond, leading to the formation of the chiral center with a preference for the (R)-configuration.

While specific data for the rhodium-catalyzed asymmetric hydrogenation leading directly to (R)-Cyclopentylphenylacetic acid is not extensively detailed in the readily available literature, the effectiveness of this methodology has been demonstrated for a wide range of α,β-unsaturated carboxylic acids. nih.govorganic-chemistry.org For instance, rhodium catalysts paired with chiral bisphosphine ligands, such as those from the ZhaoPhos family, have shown high yields and excellent enantioselectivities (up to 99% ee) in the hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. nih.govrsc.org The success of these reactions often relies on the interplay between the substrate, the catalyst, and reaction conditions.

Table 1: Representative Results for Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carbonyl Compounds

| Entry | Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield |

| 1 | Exocyclic α,β-unsaturated lactone | Rh/ZhaoPhos | 99% | >99% |

| 2 | Exocyclic α,β-unsaturated lactam | Rh/ZhaoPhos | 98% | 98% |

| 3 | Exocyclic α,β-unsaturated ketone | Rh/ZhaoPhos | 99% | 99% |

Data is representative of the catalyst system's efficacy on analogous substrates and is intended to be illustrative of the potential for the synthesis of (R)-Cyclopentylphenylacetic acid.

The key to high enantioselectivity in rhodium-catalyzed reactions is the design of the chiral ligand that coordinates to the metal center. The ligand's structure creates a chiral environment around the rhodium atom, which in turn dictates the stereochemical pathway of the hydrogenation reaction. A wide variety of chiral ligands, particularly chiral bisphosphines, have been developed and successfully applied in asymmetric catalysis.

The choice of ligand can significantly impact both the reactivity and the enantioselectivity of the catalyst. For the synthesis of α-arylalkanoic acids, ligands that can form a stable complex with rhodium and effectively differentiate between the two prochiral faces of the substrate are required. The electronic and steric properties of the ligand are crucial in achieving high levels of stereocontrol. For example, the hydrogen bond between the substrate and a thiourea group on a bisphosphine ligand has been shown to play a critical role in achieving high enantioselectivity in the hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. nih.gov This highlights the importance of secondary interactions in the catalyst-substrate complex for effective stereochemical communication.

Biocatalysis for Enantioselective Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the resolution of racemic mixtures due to their ability to selectively catalyze reactions on one enantiomer.

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with an enzyme. For the production of (R)-Cyclopentylphenylacetic acid, this typically involves the enantioselective hydrolysis of a racemic ester of cyclopentylphenylacetic acid.

In this process, a lipase is used to selectively hydrolyze one of the enantiomers of the racemic ester, leaving the other enantiomer unreacted. For instance, if the lipase preferentially hydrolyzes the (S)-ester, the reaction mixture will become enriched in the (S)-acid and the unreacted (R)-ester. The (R)-ester can then be separated and hydrolyzed to yield the desired (R)-Cyclopentylphenylacetic acid.

Lipases, such as those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, are known for their high enantioselectivity in the hydrolysis of a variety of esters. nih.govmdpi.comnih.gov The choice of lipase, substrate (the type of ester), solvent, and reaction conditions can all influence the efficiency and enantioselectivity of the resolution. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Esters

| Lipase Source | Substrate | Enantiomeric Excess (ee) of Product | Conversion |

| Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | >99% | ~50% |

| Thermomyces lanuginosus | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | >99% | ~50% |

| Candida antarctica Lipase B | rac-Indanyl acetate | 97% | 48% |

This data is for analogous substrates and demonstrates the high enantioselectivity achievable with lipase-catalyzed resolution.

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) strategies have been developed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization of the unwanted enantiomer allows for a theoretical yield of up to 100% of the desired enantiomer.

For the synthesis of (R)-Cyclopentylphenylacetic acid, a DKR process would involve the lipase-catalyzed esterification or hydrolysis of one enantiomer, coupled with a racemization catalyst that continuously converts the unreacted enantiomer back into the racemate. Ruthenium complexes are often employed as effective racemization catalysts for secondary alcohols and can be compatible with the conditions required for lipase activity. mdpi.commdpi.comacademie-sciences.frnih.govnih.gov

The successful implementation of a DKR process requires careful optimization to ensure that the rates of enzymatic resolution and chemical racemization are well-matched. The compatibility of the enzyme and the racemization catalyst is also crucial. For example, a system combining Novozym 435 for the enantioselective acylation and a ruthenium complex for the racemization of the unreacted alcohol has been shown to be highly effective for a variety of secondary alcohols. mdpi.commdpi.com This approach could be adapted for the resolution of a suitable precursor alcohol to (R)-Cyclopentylphenylacetic acid or for the resolution of the acid itself through its ester derivative.

Table 3: Dynamic Kinetic Resolution of Secondary Alcohols using a Lipase-Ruthenium System

| Substrate | Racemization Catalyst | Enzyme | Enantiomeric Excess (ee) | Yield |

| (rac)-1-phenylethanol | [Ru(1)] + IL on MWCNTs | Novozym® 435 | 99% | >96% |

| (rac)-1-phenylethanol | Ru-complex 1 | CALB-MCF-3.0Me | 98% | 91% |

| (rac)-1-phenylethanol | Ru-complex 2 | CALB-MCF-3.0Me | 98% | 96% |

Data is for the model substrate (rac)-1-phenylethanol and illustrates the high efficiency of DKR systems.

Influence of Biocatalyst Immobilization and Co-solvents

The efficiency of enzymatic kinetic resolution of racemic cyclopentylphenylacetic acid is significantly influenced by the immobilization of the biocatalyst and the strategic use of co-solvents. Immobilization offers several advantages, including enhanced stability, reusability of the enzyme, and simplification of downstream processing. Various supports, such as ceramics and polymers, have been utilized for immobilizing lipases, a common class of enzymes for resolving carboxylic acids. For instance, Candida antarctica lipase B (CALB) immobilized on various carriers has shown excellent performance in the resolution of related profens. nih.gov

The choice of co-solvent in the reaction medium is critical as it affects both the enzyme's activity and its enantioselectivity. Polar organic solvents can sometimes lead to a decrease in lipase activity by stripping essential water from the enzyme's surface. mdpi.com Conversely, nonpolar organic solvents can enhance enantioselectivity. In the resolution of 3-aryl alkanoic acids, the addition of co-solvents was found to increase the enantioselectivity of hydrolase-catalyzed reactions. almacgroup.com For example, in the kinetic resolution of various arylazetidinone derivatives, the presence of co-solvents like acetonitrile (B52724), dimethylformamide (DMF), or dimethylsulfoxide (DMSO) resulted in high enantiomeric excess (>99%) for both the resulting alcohol and the unreacted acetate. nih.gov The selection of an appropriate co-solvent is a key parameter in optimizing the enzymatic resolution of cyclopentylphenylacetic acid.

Table 1: Effect of Co-solvents on Lipase-Catalyzed Resolutions

| Lipase Source | Substrate | Co-solvent (v/v %) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Candida rugosa | Racemic Ketoprofen | DIPE (30%) | >99% (S-ester) | nih.gov |

| Arthrobacter sp. | Arylazetidinone derivatives | Acetonitrile, DMF, or DMSO | >99% | nih.gov |

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a powerful tool for the asymmetric synthesis of (R)-cyclopentylphenylacetic acid. The general approach involves attaching a chiral auxiliary to a prochiral precursor, performing a diastereoselective transformation, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. sigmaaldrich.com

A variety of chiral auxiliaries are available, derived from natural sources like amino acids, terpenes, and carbohydrates. tcichemicals.com Evans' oxazolidinones, for example, are widely used for the asymmetric alkylation of carboxylic acid derivatives. researchgate.net In the context of synthesizing (R)-cyclopentylphenylacetic acid, a plausible strategy would involve the acylation of a chiral auxiliary, such as a pseudoephedrine or a chiral oxazolidinone, with a cyclopentylphenylacetylating agent. Subsequent diastereoselective alkylation or other transformations at the α-position, followed by removal of the auxiliary, would afford the target molecule with high enantiomeric purity. nih.gov The choice of the auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. The development of novel chiral auxiliaries continues to expand the scope and efficiency of asymmetric synthesis. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Precursor Source | Typical Application | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Amino acids | Asymmetric aldol reactions, alkylations | researchgate.net |

| Pseudoephedrine | Natural product | Asymmetric alkylations | nih.gov |

| Camphorsultam | Camphor | Asymmetric Diels-Alder, alkylations | wikipedia.org |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach leverages the inherent chirality of natural compounds like amino acids, sugars, and terpenes to construct the target molecule, often reducing the number of synthetic steps and avoiding the need for chiral resolution or asymmetric catalysis.

For the synthesis of (R)-cyclopentylphenylacetic acid, a strategy could be devised starting from a suitable chiral precursor. For instance, a chiral amino acid with a phenyl group, such as (R)-phenylglycine, could potentially serve as a starting point. The synthesis would involve the transformation of the amino and carboxylic acid functionalities and the introduction of the cyclopentyl group. While a direct synthesis of (R)-cyclopentylphenylacetic acid from the chiral pool is not extensively documented, the principles of this strategy are well-established and offer a viable and efficient route to enantiopure compounds. researchgate.netrsc.org The key is to identify a readily available chiral starting material that contains a significant portion of the target molecule's carbon skeleton and the desired stereochemistry.

Stereoselective Process Optimization

Optimizing stereoselective processes is crucial for the industrial production of enantiomerically pure compounds like (R)-cyclopentylphenylacetic acid. This involves a deep understanding of reaction kinetics and the use of modeling and simulation tools to predict and enhance enantioselectivity.

Kinetic modeling and simulation are powerful tools for understanding and optimizing enantioselective reactions. acs.orgnih.govacs.orgresearchgate.net By developing mathematical models that describe the reaction kinetics, it is possible to simulate the reaction progress under various conditions and identify the optimal parameters for maximizing enantiomeric excess and yield. scielo.org.mx For enzymatic kinetic resolutions, models often incorporate factors such as substrate and product inhibition, enzyme deactivation, and the influence of reaction media.

The "ping-pong bi-bi" mechanism is a common model used to describe lipase-catalyzed reactions. acs.org More complex models can also be developed to more accurately represent the true reaction mechanism. These models can be used to simulate the effects of parameters like temperature, substrate concentration, enzyme loading, and the presence of co-solvents on the reaction outcome. Response surface methodology and Box-Behnken designs are statistical tools often employed to evaluate the effects of multiple parameters and to find the optimal reaction conditions.

Detailed kinetic studies are essential for optimizing the enantioselective synthesis of (R)-cyclopentylphenylacetic acid. This involves systematically varying reaction parameters and measuring their impact on reaction rates, conversion, and enantioselectivity. For enzymatic resolutions, key parameters to investigate include the choice of lipase, enzyme loading, temperature, pH, and the nature of the acyl donor and co-solvent. nih.govnih.gov

Table 3: Key Parameters for Optimization in Enzymatic Resolution

| Parameter | Influence on | Typical Range/Options |

|---|---|---|

| Lipase Source | Activity, Enantioselectivity | Candida rugosa, Candida antarctica, Aspergillus niger, etc. |

| Temperature | Reaction Rate, Enzyme Stability | 20-60 °C |

| pH | Enzyme Activity | 6-8 for many lipases |

| Co-solvent | Substrate Solubility, Enantioselectivity | Hexane (B92381), Toluene, DIPE, Acetonitrile, etc. |

| Enzyme Loading | Reaction Rate | Varies depending on enzyme activity |

Preparation of Racemic Precursors for Resolution

The preparation of the racemic starting material is the first crucial step in a resolution-based approach to obtaining (R)-cyclopentylphenylacetic acid. A common method for synthesizing α-aryl carboxylic acids is through the hydrolysis of the corresponding nitrile. For cyclopentylphenylacetic acid, this would involve the synthesis of cyclopentylphenylacetonitrile as a key intermediate.

A plausible synthetic route could start from phenylacetonitrile. Alkylation of the α-carbon of phenylacetonitrile with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a strong base would yield cyclopentylphenylacetonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, would then afford racemic cyclopentylphenylacetic acid. orgsyn.org The reaction conditions for both the alkylation and hydrolysis steps need to be carefully controlled to maximize the yield of the desired product. The crude racemic acid can then be purified, for example by recrystallization, before proceeding with the chiral resolution step. trea.com

Chemical Synthesis of Racemic Cyclopentylphenylacetic Acid and Esters

The preparation of racemic cyclopentylphenylacetic acid is a critical first step towards obtaining the desired (R)-enantiomer. A common and effective method for the synthesis of α-substituted phenylacetic acids involves the use of Grignard reagents. This approach offers a versatile route to construct the carbon skeleton of the target molecule.

One plausible synthetic route involves the reaction of a phenylacetic acid derivative with a cyclopentyl Grignard reagent. For instance, the synthesis can be initiated from phenylacetonitrile, which is first hydrolyzed to phenylacetic acid. The carboxylic acid is then converted to an ester, such as methyl phenylacetate, to protect the acidic proton which would otherwise react with the Grignard reagent. The ester is then treated with a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide), followed by an acidic work-up to yield the racemic cyclopentylphenylacetic acid.

Alternatively, a Grignard reagent can be prepared from an α-halophenylacetic acid ester, which is then reacted with a cyclopentyl halide. Another approach involves the reaction of benzylmagnesium chloride with carbon dioxide to produce phenylacetic acid google.com. This fundamental reaction can be adapted by using a cyclopentyl magnesium halide and a suitable phenylacetyl precursor.

The synthesis of esters of cyclopentylphenylacetic acid, such as the methyl or ethyl ester, is typically achieved through Fischer esterification of the racemic acid. This involves reacting the carboxylic acid with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid chemicalbook.com. The reaction is generally heated to drive the equilibrium towards the formation of the ester.

Table 1: Synthetic Parameters for Racemic Cyclopentylphenylacetic Acid and Esters

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product |

| 1 | Phenylacetonitrile | H₂SO₄, H₂O | - | Reflux | Phenylacetic acid |

| 2 | Phenylacetic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Methyl phenylacetate |

| 3 | Methyl phenylacetate | Cyclopentylmagnesium bromide | Diethyl ether or THF | Anhydrous, inert atmosphere | Racemic methyl cyclopentylphenylacetate |

| 4 | Racemic methyl cyclopentylphenylacetate | NaOH, H₂O then HCl | Ethanol/Water | Hydrolysis | Racemic cyclopentylphenylacetic acid |

| 5 | Racemic cyclopentylphenylacetic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | Racemic ethyl cyclopentylphenylacetate |

Classical Resolution Techniques (e.g., Diastereomeric Salt Formation with Optically Active Amines)

The separation of enantiomers from a racemic mixture, a process known as resolution, is a pivotal step in obtaining optically pure compounds. For acidic compounds like cyclopentylphenylacetic acid, classical resolution via the formation of diastereomeric salts with an optically active base is a widely employed and effective method libretexts.orgrsc.org.

This technique relies on the principle that enantiomers have identical physical properties, making them difficult to separate directly. However, when a racemic acid [(R)-acid and (S)-acid] is reacted with a single enantiomer of a chiral base [(R)-base], a pair of diastereomeric salts is formed: [(R)-acid-(R)-base] and [(S)-acid-(R)-base]. Diastereomers possess different physical properties, including solubility in a given solvent rsc.org. This difference in solubility allows for their separation by fractional crystallization.

A commonly used class of resolving agents for racemic carboxylic acids are optically active amines. Chiral amines such as (R)-(+)-1-phenylethylamine, brucine, strychnine, and quinine are frequently utilized for this purpose libretexts.orgnih.gov. The choice of the resolving agent and the solvent system is crucial for achieving efficient separation.

The resolution process for racemic cyclopentylphenylacetic acid using an optically active amine, for example (R)-1-phenylethylamine, involves the following general steps:

Salt Formation: The racemic cyclopentylphenylacetic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone), and an equimolar amount of the optically active amine is added. The mixture is typically heated to ensure complete dissolution and salt formation.

Fractional Crystallization: The solution is then allowed to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The efficiency of the separation can often be improved by multiple recrystallization steps until a constant optical rotation is achieved for the crystalline salt.

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the optically pure cyclopentylphenylacetic acid. The ammonium (B1175870) salt of the resolving agent remains in the aqueous phase and can be recovered for reuse. The desired enantiomer of the acid can then be extracted with an organic solvent.

The more soluble diastereomeric salt remains in the mother liquor. The other enantiomer of the acid can be recovered from this solution by a similar acidification and extraction process, although it will likely be of lower optical purity and may require further purification.

Table 2: Optically Active Amines for Resolution of Racemic Acids

| Optically Active Amine | Chemical Formula | Molar Mass ( g/mol ) | Typical Application |

| (R)-(+)-1-Phenylethylamine | C₈H₁₁N | 121.18 | Resolution of a wide range of racemic carboxylic acids |

| Brucine | C₂₃H₂₆N₂O₄ | 394.47 | Resolution of acidic and some neutral compounds |

| Strychnine | C₂₁H₂₂N₂O₂ | 334.42 | Resolution of racemic acids |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | Resolution of acidic compounds |

Structure Activity Relationship Sar Studies of R Cyclopentylphenylacetic Acid and Its Analogues

Impact of Chiral Configuration on Biological Activity

Chirality, the "handedness" of a molecule, is a pivotal factor in determining the biological activity of many drugs. The interaction between a chiral drug and its biological target, such as a receptor or enzyme, is often stereospecific, meaning one enantiomer (the eutomer) will have a significantly higher affinity or efficacy than its mirror image (the distomer).

For antagonists targeting muscarinic acetylcholine (B1216132) receptors, the stereochemistry at the carbon bearing the phenyl and cyclopentyl groups is crucial for potent activity. Studies on procyclidine (B1679153), a structurally related anticholinergic agent with a cyclohexyl group instead of a cyclopentyl group, demonstrate this principle. The (R)-enantiomer of procyclidine exhibits a substantially higher affinity for human M1 and rat M4 muscarinic receptor subtypes compared to the (S)-enantiomer. nih.gov Specifically, (S)-procyclidine has a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors than the (R)-enantiomer. nih.gov This pronounced difference underscores that the receptor's binding pocket can precisely discriminate between the two enantiomers, with the (R)-configuration allowing for a more optimal fit. nih.gov

The greater affinity of the (R)-enantiomer for M1 and M4 receptors is attributed to a better fit of the cyclic alkyl group (cyclohexyl in the case of procyclidine) into a specific subsite within the receptor. nih.gov This stereoselectivity highlights that the specific three-dimensional arrangement of the phenyl and cyclopentyl groups around the chiral center in (R)-Cyclopentylphenylacetic acid is a key determinant of its biological interaction with muscarinic receptors.

Glycopyrrolate (B1671915), a well-known muscarinic antagonist, incorporates a hydroxylated version of this scaffold, specifically 3-[(cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethyl-pyrrolidinium bromide. fda.gov It is marketed as a racemate of diastereomers, where both the (R,S) and (S,R) forms are considered pharmacologically active, indicating that the core (R)-cyclopentylmandelic acid moiety is a potent pharmacophore. fda.gov

Structural Modifications and Receptor Selectivity

The development of receptor-selective drugs is a primary goal in medicinal chemistry to maximize therapeutic effects while minimizing side effects. Starting from a core scaffold like (R)-Cyclopentylphenylacetic acid, systematic structural modifications can be made to fine-tune its binding affinity and selectivity for different receptor subtypes.

Role of Cyclopentylphenylacetic Acid Moiety as a Template for Selectivity (e.g., Muscarinic M3 vs. M2 Receptors)

The cyclopentylphenylacetic acid framework serves as a valuable template for designing selective muscarinic receptor antagonists. While some compounds incorporating this core, like glycopyrrolate, are generally non-selective across M1, M2, and M3 receptor subtypes, specific modifications built upon this template can impart significant selectivity. nih.gov The primary role of muscarinic antagonists in conditions like chronic obstructive pulmonary disease (COPD) is to induce bronchodilation by blocking M3 receptors on airway smooth muscle. fda.gov Concomitant blockade of M2 receptors can lead to undesirable cardiovascular side effects. nih.gov

Research has focused on optimizing analogues of this scaffold to achieve M3 over M2 selectivity. A key study involved the development of antagonists based on a (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxyphenylacetamide structure. nih.gov In this series, the cyclopentyl-phenyl-acetamide portion is the foundational template. By systematically modifying an attached amine moiety, researchers could dramatically enhance selectivity. This work led to the identification of an analogue, 4-(aminoethyl)piperidinamide 2l-b, which displayed a 170-fold greater selectivity for the M3 receptor over the M2 receptor. nih.gov This demonstrates that while the core scaffold provides the essential binding elements, peripheral modifications are key to exploiting the subtle structural differences between receptor subtypes to achieve selectivity.

Influence of Substituents on Biological Potency

The potency of analogues based on the cyclopentylphenylacetic acid scaffold is highly sensitive to the nature and position of various substituents. Modifications can be made to the cyclopentyl ring, the phenyl ring, or the ester/amide portion of the molecule, each influencing the compound's interaction with the receptor binding site.

In the development of M3-selective antagonists, modifying the amine portion of the molecule while retaining the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxyphenylacetamide core had a profound impact on binding affinity. The process of screening various diamine moieties led to a 4-aminopiperidinamide derivative with a high M3 receptor affinity (Ki value of 5.1 nM). nih.gov Further optimization by introducing an aminoethyl spacer group resulted in a compound with an even higher M3 affinity of 3.7 nM. nih.gov

Another study on 1,4-dioxane (B91453) derivatives, which also function as muscarinic antagonists, further illustrates the impact of substituents. Replacing a diphenyl group with a cyclohexyl-phenyl group significantly altered the binding affinities. nih.gov The resulting compound, particularly the (2S,6S)-(-)-enantiomer, showed high pKi values for muscarinic receptors and a selectivity profile comparable to the clinically used drug oxybutynin. nih.gov These findings highlight that lipophilic substituents play a critical role in receptor binding, and subtle changes, such as replacing a phenyl ring with a more flexible cyclohexyl ring, can fine-tune the potency of the antagonist.

| Compound | Amine Moiety | M3 Ki (nM) | M2 Ki (nM) | M2/M3 Selectivity Ratio |

|---|---|---|---|---|

| 1 (Reference) | Specific Piperidinamide | 1.5 | 23 | 15 |

| 2l | 4-Aminopiperidinamide | 5.1 | 230 | 46 |

| 2l-b | 4-(Aminoethyl)piperidinamide | 3.7 | 630 | 170 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By analyzing a series of related compounds, QSAR models can identify key physicochemical properties that govern their potency and selectivity, thereby guiding the design of new, more effective molecules.

Molecular Size as an Activity-Determining Factor

While a specific QSAR study on (R)-Cyclopentylphenylacetic acid was not identified, analysis of structurally similar muscarinic antagonists strongly suggests that molecular size and shape are critical determinants of activity. Steric factors, which relate to the size and three-dimensional arrangement of atoms, play a significant role in how well a ligand fits into the receptor's binding pocket.

A study on procyclidine analogues revealed that the fit of the cyclohexyl group into a receptor subsite was a primary factor for high affinity and stereoselectivity. nih.gov Furthermore, a QSAR analysis of aryl-substituted alanine (B10760859) analogues found that for one subset of compounds, the steric overlap volume explained 60% of the variance in activity, indicating a very specific and tight steric fit within their binding site. nih.gov These findings imply that for antagonists built on the cyclopentylphenylacetic acid scaffold, the size and shape of the cyclopentyl ring and any substituents are paramount. An optimally sized group can maximize favorable van der Waals interactions with the receptor, while a group that is too large may cause steric clashes, reducing affinity. Therefore, molecular size is a key parameter to optimize when designing analogues of (R)-Cyclopentylphenylacetic acid to ensure a complementary fit with the target receptor.

Design Principles for "Soft Drugs" Incorporating the Cyclopentylphenylacetic Acid Scaffold

The "soft drug" concept is a drug design strategy aimed at creating safer medicines by building a predictable and controlled metabolic pathway into the drug's structure. nih.gov A soft drug is designed to be active but is metabolized in a single, predictable step into a non-toxic, inactive species after exerting its therapeutic effect. This approach minimizes systemic side effects and potential toxicity.

This principle has been successfully applied to anticholinergic agents using a scaffold closely related to (R)-Cyclopentylphenylacetic acid. Researchers designed and synthesized soft anticholinergics based on tropyl alpha-phenylcyclopentylacetate. nih.gov These compounds are esters designed to be active muscarinic antagonists at the site of application (e.g., the eye or lungs). nih.gov However, once they enter systemic circulation, they are rapidly hydrolyzed by esterase enzymes into their constituent parts: tropic acid and alpha-phenylcyclopentylacetic acid, both of which are inactive metabolites. nih.gov

Pharmacodynamic studies confirmed the "soft" nature of these drugs. When administered to rabbit eyes, their mydriatic (pupil-dilating) effect was significantly shorter than that of the traditional "hard" drug, atropine. nih.gov Crucially, unlike atropine, these soft drugs did not cause dilation in the untreated eye, indicating that they were rapidly inactivated upon systemic absorption, thus preventing systemic side effects. nih.gov This application demonstrates that the cyclopentylphenylacetic acid scaffold is highly amenable to the soft drug design approach, allowing for the creation of localized anticholinergic therapies with an improved safety profile.

| Compound | Duration of Mydriasis (hours) | Systemic Effect (Dilation in control eye) |

|---|---|---|

| Atropine | ~24 | Yes |

| Soft Drug 15a | 11.0 | No |

| Soft Drug 18a | 8.5 | No |

Mechanistic Studies of Biological Activity and Target Interactions

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for (R)-Cyclopentylphenylacetic acid is best contextualized through its role as a structural precursor or analog to known anticholinergic agents. Specifically, the closely related compound α-Cyclopentylmandelic acid (which contains an additional hydroxyl group) is a key intermediate in the synthesis of Glycopyrrolate (B1671915). acs.org Glycopyrrolate functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). sigmaaldrich.com

Therefore, the presumed mechanism for compounds within this structural family involves the blockade of these mAChRs. Acetylcholine is a primary neurotransmitter in the parasympathetic nervous system, and its binding to muscarinic receptors initiates a cascade of intracellular events. sigmaaldrich.comresearchgate.net These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger second messenger systems. sigmaaldrich.comdv-expert.org For instance, M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com This pathway ultimately increases intracellular calcium levels. researchgate.net Conversely, M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). dv-expert.org

An antagonist like (R)-Cyclopentylphenylacetic acid or its derivatives would bind to the receptor's active site, preventing acetylcholine from binding and thereby inhibiting these downstream signaling pathways. This blockade of parasympathetic signals is the foundational mechanism for the physiological effects of anticholinergic drugs, such as the reduction of glandular secretions and smooth muscle relaxation. acs.orgsigmaaldrich.com

Receptor Binding Studies (e.g., Muscarinic Receptors)

Given its structural similarity to the core of a known muscarinic antagonist, receptor binding studies for (R)-Cyclopentylphenylacetic acid and its derivatives are centered on the five subtypes of muscarinic acetylcholine receptors (M1-M5). researchgate.netdv-expert.org The goal of these studies is to determine the compound's binding affinity (often expressed as a Ki value) and its selectivity for each receptor subtype. High selectivity is a desirable trait in drug development as it can isolate a specific therapeutic effect while minimizing off-target side effects.

While direct binding data for (R)-Cyclopentylphenylacetic acid is not widely published, research on its derivatives illustrates this principle. For example, a derivative developed from a cyclopentylphenylacetic acid group demonstrated a 190-fold selectivity for the M3 receptor over the M2 receptor, with a high affinity (Ki = 2.8 nM) for human M3 receptors. acs.org This highlights that the cyclopentylphenylacetic acid scaffold can be tailored to achieve potent and selective interactions with specific muscarinic subtypes.

The distinct tissue distribution and physiological roles of each muscarinic receptor subtype underscore the importance of such binding studies.

Table 1: Muscarinic Receptor Subtypes and Their General Functions

| Receptor Subtype | Primary Location(s) | Primary Signaling Mechanism | General Functions |

|---|---|---|---|

| M1 | Central Nervous System (CNS), Exocrine Glands, Autonomic Ganglia | Gq-coupled (↑ IP3, DAG) | Mediates slow excitatory postsynaptic potential (EPSP) in ganglia, involved in memory and learning, increases glandular secretion. sigmaaldrich.comresearchgate.net |

| M2 | Heart, CNS, Smooth Muscle | Gi-coupled (↓ cAMP) | Slows heart rate and reduces atrial contractility. researchgate.net |

| M3 | Smooth Muscle, Exocrine Glands, Eyes, Blood Vessels | Gq-coupled (↑ IP3, DAG) | Mediates smooth muscle contraction (e.g., bronchoconstriction, bladder voiding), stimulates glandular secretions, causes pupillary constriction. sigmaaldrich.comresearchgate.net |

| M4 | Central Nervous System (CNS) | Gi-coupled (↓ cAMP) | Involved in the modulation of neurotransmitter release, potential target for neuropsychiatric disorders. dv-expert.org |

| M5 | Central Nervous System (CNS), especially Substantia Nigra | Gq-coupled (↑ IP3, DAG) | Believed to be involved in the modulation of dopamine (B1211576) release and cerebrovascular dilation. sigmaaldrich.com |

Enzyme Interaction Studies in Derivative Research (e.g., Mitotic Kinase Inhibition)

While the primary biological target for the (R)-Cyclopentylphenylacetic acid scaffold appears to be muscarinic receptors, the exploration of derivatives can lead to interactions with other target classes, including enzymes. There is limited direct evidence of derivatives being investigated as mitotic kinase inhibitors. However, enzyme interaction studies are highly relevant to this compound class in the context of synthesis and metabolism.

Research has focused on the use of enzymes, specifically lipases like Novozym 40086, for the kinetic resolution of α-cyclopentylphenylacetic acid esters. researchgate.netresearchgate.net This process is a critical enzyme interaction used to separate the (R)- and (S)-enantiomers, producing the enantiomerically pure forms required for synthesizing chiral drugs. researchgate.net In these studies, the enzyme stereoselectively hydrolyzes one ester enantiomer at a much faster rate than the other. Kinetic modeling of this enzymatic hydrolysis has been performed to optimize reaction conditions, taking into account factors like substrate concentration, pH, temperature, and competitive inhibition by byproducts. researchgate.netacs.org

Although this application is for synthesis rather than therapeutic enzyme inhibition, it demonstrates a well-documented interaction between this chemical structure and an enzyme's active site. The principles of molecular recognition, affinity, and catalysis observed in these studies are fundamental to all enzyme-drug interactions. The potential for derivatives to act as inhibitors of therapeutic enzyme targets like kinases remains an area for further exploration. chemsrc.com

Stereospecificity of Biological Interactions and Target Recognition

The (R)- designation of the compound is of paramount importance, as stereochemistry is a critical determinant of biological activity. researchgate.net Biological systems, particularly receptor binding pockets and enzyme active sites, are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. scribd.com

The interaction between a ligand like (R)-Cyclopentylphenylacetic acid and its target is a precise three-dimensional fit. The specific spatial arrangement of the cyclopentyl group, the phenyl ring, and the carboxylic acid around the chiral carbon center dictates how effectively the molecule can bind to its target. The opposite enantiomer, (S)-Cyclopentylphenylacetic acid, would present these groups in a mirror-image orientation, which may not fit as effectively into the binding site, leading to lower affinity or complete inactivity.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| (R)-Cyclopentylphenylacetic acid | (αR)-α-Cyclopentylbenzeneacetic acid |

| Glycopyrrolate | Glycopyrronium bromide |

| α-Cyclopentylmandelic acid | 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid |

| Acetylcholine | ACh |

| 3-Br-acivicin | 3-BA |

Preclinical Metabolic Fate and Pathway Elucidation in Animal Models

In Vitro Metabolic Stability Studies (e.g., Hepatic Microsomes from Animal Models)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various animal species and monitoring its disappearance over time. For (R)-Cyclopentylphenylacetic acid, specific data on its metabolic stability in animal hepatic microsomes, such as its in vitro half-life (t½) and intrinsic clearance (CLint), are not extensively detailed in publicly available literature.

However, the general methodology for such studies is well-established. The process involves:

Incubation of the test compound with pooled liver microsomes from preclinical species (e.g., rat, mouse, dog, monkey).

The reaction is initiated by the addition of cofactors like NADPH, which are essential for the activity of cytochrome P450 enzymes.

Samples are taken at various time points, and the reaction is quenched.

The concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data from these experiments are used to calculate the intrinsic clearance, which reflects the inherent ability of the liver enzymes to metabolize the drug. This information is crucial for predicting in vivo hepatic clearance and potential species differences in metabolism. While specific values for (R)-Cyclopentylphenylacetic acid are not available, it is understood that as a carboxylic acid, its metabolic profile would be of significant interest in preclinical evaluations.

Identification of Biotransformation Pathways (e.g., Ester Hydrolysis, Oxidative Metabolism)

The biotransformation of a drug can occur through various pathways, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For compounds that are metabolites of other drugs, their formation pathway is also a key aspect of their metabolic profile.

Formation via Ester Hydrolysis: (R)-Cyclopentylphenylacetic acid is a known metabolite of the anticholinergic drug ciclotropium (B12748957) bromide. The primary pathway for its formation is the ester hydrolysis of the parent drug. This cleavage of the ester bond in ciclotropium results in the formation of α-phenylcyclopentylacetic acid (PCA), the racemic mixture containing the (R)- and (S)-enantiomers. nih.gov

Phase I - Oxidative Metabolism: Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. nih.gov For phenylacetic acid derivatives, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes is a potential biotransformation route. nih.gov This can involve hydroxylation of the phenyl or cyclopentyl ring. However, specific studies detailing the oxidative metabolites of (R)-Cyclopentylphenylacetic acid in animal models are lacking in the available literature.

Phase II - Conjugation: Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. nih.gov For carboxylic acids like (R)-Cyclopentylphenylacetic acid, the most significant Phase II pathway is glucuronidation. This process involves the formation of an acyl glucuronide, where glucuronic acid is attached to the carboxylic acid group. Studies have shown that α-phenylcyclopentylacetic acid is excreted in the urine as its glucuronide conjugate. nih.gov

The table below summarizes the primary biotransformation pathways relevant to (R)-Cyclopentylphenylacetic acid.

| Pathway | Description | Relevance to (R)-Cyclopentylphenylacetic acid |

| Ester Hydrolysis | Cleavage of an ester bond, often mediated by esterase enzymes. | Formation pathway from the parent drug, ciclotropium bromide. nih.gov |

| Oxidative Metabolism | Introduction of oxygen atoms (e.g., hydroxylation), primarily by CYP enzymes. | A potential, though not specifically documented, pathway for phenylacetic acid derivatives. nih.gov |

| Glucuronidation | Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). | A major pathway for the elimination of α-phenylcyclopentylacetic acid, leading to the formation of its glucuronide conjugate. nih.govnih.gov |

Metabolite Identification and Characterization in Preclinical Settings

The identification and characterization of metabolites are crucial for understanding the complete disposition of a drug and for assessing the potential safety of its metabolic products. In preclinical studies involving the administration of ciclotropium, the primary metabolite identified is α-phenylcyclopentylacetic acid (PCA).

In a pharmacokinetic study in human volunteers who received an intravenous dose of racemic ciclotropium, PCA itself was found in plasma at concentrations below the limit of quantification. However, its metabolites were detected in urine. Approximately 1.5% of the administered dose of ciclotropium was excreted in the urine as the glucuronides of PCA. nih.gov This indicates that after its formation, PCA is efficiently conjugated with glucuronic acid and then eliminated via the kidneys.

Research on Metabolic Enzymes and Their Interactions

The metabolism of (R)-Cyclopentylphenylacetic acid is mediated by specific enzyme systems.

Esterases: The formation of this compound from its parent drug, ciclotropium, is due to the action of esterase enzymes present in the body, which hydrolyze the ester linkage.

UDP-Glucuronosyltransferases (UGTs): The main elimination pathway for α-phenylcyclopentylacetic acid is glucuronidation, which is catalyzed by UGT enzymes. nih.govnih.gov These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid to the carboxylic acid moiety of the substrate. The specific UGT isoforms involved in the glucuronidation of (R)-Cyclopentylphenylacetic acid have not been identified, but arylcarboxylic acids are known substrates for various UGTs. nih.gov

Cytochrome P450 (CYP) Enzymes: While direct evidence is limited for this specific compound, CYP enzymes are known to be involved in the oxidative metabolism of phenylacetic acid derivatives. nih.govnih.gov These enzymes could potentially catalyze hydroxylation reactions on the phenyl or cyclopentyl rings of (R)-Cyclopentylphenylacetic acid. The interaction with specific CYP isoforms would be an important area for investigation in further preclinical studies to assess the potential for drug-drug interactions.

Enantiospecific Metabolic Clearance Studies

Since (R)-Cyclopentylphenylacetic acid is a chiral compound, its metabolic clearance can be enantiospecific, meaning that the (R)- and (S)-enantiomers may be metabolized at different rates. The study of the metabolic clearance of ciclotropium to α-phenylcyclopentylacetic acid (PCA) utilized a newly developed enantiospecific assay to distinguish between the enantiomers. nih.gov

The analytical method involved the following steps:

Extraction: PCA was extracted from plasma or urine.

Chiral Derivatization: The extracted PCA was derivatized with a chiral reagent, S-FLOPA, to form diastereomeric derivatives.

HPLC Separation: The diastereomeric derivatives were separated using high-performance liquid chromatography (HPLC) on a silica (B1680970) gel stationary phase.

Detection: Fluorescence detection was used to quantify the separated derivatives.

This method allowed for the separation of the derivatives of the (-) and (+) enantiomers of PCA, with the derivative of the (-)-enantiomer eluting before the (+)-enantiomer. nih.gov While the study established a method for enantiospecific analysis, it did not report a quantitative comparison of the metabolic clearance of the individual (R)- and (S)-enantiomers of PCA following the administration of racemic ciclotropium. Such studies would be essential to fully understand the stereoselective disposition of this metabolite. Research on other chiral carboxylic acids has shown that glucuronidation can proceed stereoselectively. For example, the glucuronidation of 2-phenylpropionic acid in rat liver microsomes occurs with a preference for the (R)-enantiomer. nih.gov

The table below outlines the key features of the enantiospecific assay developed for α-phenylcyclopentylacetic acid.

| Assay Parameter | Description |

| Analyte | α-phenylcyclopentylacetic acid (PCA) |

| Biological Matrix | Plasma, Urine |

| Key Technique | Chiral derivatization followed by HPLC |

| Chiral Derivatizing Agent | S-FLOPA |

| Separation | HPLC on a silica gel column |

| Detection | Fluorescence |

| Elution Order | Derivative of (-)-PCA before derivative of (+)-PCA nih.gov |

Advanced Analytical and Stereochemical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in confirming the chemical identity and assessing the purity of (R)-Cyclopentylphenylacetic acid. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that is characteristic of its specific structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon and proton framework of a molecule. For (R)-Cyclopentylphenylacetic acid, ¹³C NMR is particularly useful for confirming the number and chemical environment of each carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for (R)-Cyclopentylphenylacetic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 175 - 185 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 125 - 130 |

| Chiral Methine (C-H) | 50 - 60 |

| Cyclopentyl C-H | 40 - 50 |

| Cyclopentyl CH₂ | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The purity of a sample can also be assessed using NMR, as the presence of impurities would result in additional, unexpected peaks in the spectrum.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. youtube.com For (R)-Cyclopentylphenylacetic acid, the IR spectrum provides clear evidence for its key structural features.

The most prominent and characteristic absorption band would be from the carbonyl group (C=O) of the carboxylic acid, which typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. libretexts.org Another key feature is the broad absorption band from the hydroxyl group (O-H) of the carboxylic acid, which is expected to appear in the range of 2500-3300 cm⁻¹. instanano.com The C-H stretching vibrations of the aromatic phenyl ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic cyclopentyl group would be seen just below 3000 cm⁻¹. libretexts.org Bending vibrations for the C-H bonds and fingerprint region absorptions would provide further confirmation of the structure. Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. nih.gov

Table 2: Characteristic IR Absorption Frequencies for (R)-Cyclopentylphenylacetic acid

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. slideshare.net In MS, the molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z).

For (R)-Cyclopentylphenylacetic acid (molar mass: 204.26 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 204. nih.gov The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Another likely fragmentation would be the cleavage of the bond between the chiral center and the cyclopentyl or phenyl group. The loss of the cyclopentyl group (C₅H₉, mass of 69) would result in a fragment at m/z 135. The fragmentation of the cyclopentane (B165970) ring itself can also lead to characteristic losses, such as the loss of ethene (C₂H₄, mass of 28). docbrown.infoyoutube.com

Table 3: Predicted Mass Spectrometry Fragmentation for (R)-Cyclopentylphenylacetic acid

| m/z | Possible Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 187 | [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 135 | [M - C₅H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Methods for Enantioseparation and Purity Determination

Chromatographic techniques are essential for separating the enantiomers of chiral compounds and for determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com

For the enantioseparation of (R)-Cyclopentylphenylacetic acid, several types of CSPs could be effective. Pirkle-type columns, which are based on the principle of forming transient diastereomeric complexes, are often used for the separation of carboxylic acids. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® columns), are also highly versatile and have shown broad applicability for a wide range of chiral compounds. mdpi.com Cyclodextrin-based and macrocyclic antibiotic-based CSPs are other potential options. nih.gov

The choice of mobile phase is also crucial for achieving good separation. A typical mobile phase for the separation of acidic compounds like (R)-Cyclopentylphenylacetic acid on a polysaccharide-based CSP would consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid or acetic acid) to improve peak shape and resolution. nih.gov The detection is typically carried out using a UV detector, as the phenyl group in the molecule absorbs UV light.

Gas Chromatography (GC) can also be used for the enantioseparation of chiral compounds, particularly for volatile molecules. gcms.cz For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. acs.org

To separate the enantiomers of Cyclopentylphenylacetic acid by GC, the carboxylic acid group would first be converted into a less polar and more volatile ester, for example, a methyl or ethyl ester. These chiral ester derivatives can then be separated on a chiral capillary column. researchgate.net Chiral stationary phases for GC are often based on derivatized cyclodextrins. libretexts.org The separation is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase. The separated enantiomers are then detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS).

Enantiospecific Assay Development for Metabolite Profiling

The metabolic fate of a chiral compound like (R)-Cyclopentylphenylacetic acid is a crucial aspect of its pharmacological evaluation. Enantiospecific assays are essential to determine whether the compound undergoes stereoselective metabolism, chiral inversion, or if its metabolites retain a specific stereochemistry. The development of these assays often relies on chiral chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Research into the separation of mandelic acid derivatives, a class to which Cyclopentylphenylacetic acid belongs, has demonstrated the efficacy of various chiral stationary phases (CSPs) and chiral mobile phase additives. For instance, studies have shown successful enantioseparation of α-cyclopentylmandelic acid using cyclodextrin-based selectors. mdpi.comguidechem.com These methods exploit the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which allows for their differential elution and quantification.

The development of a robust enantiospecific assay for metabolite profiling involves several key steps:

Method Development: This includes the selection of an appropriate chiral column (e.g., polysaccharide-based, cyclodextrin-based) and the optimization of the mobile phase composition to achieve adequate separation (resolution) between the enantiomers of the parent compound and its potential metabolites. mdpi.com

Sample Preparation: Extraction of the analytes from biological matrices such as plasma or urine is a critical step to remove interferences and concentrate the sample. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Validation: The assay must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity (Lower Limit of Quantification, LLOQ).

Studies on related compounds, such as mandelic acid, have shown that metabolic processes can be stereospecific. For example, S-mandelic acid has been observed to undergo unidirectional chiral inversion to R-mandelic acid in rats, a process likely involving the formation of a coenzyme A (CoA) thioester. nih.gov This highlights the importance of developing assays that can distinguish and quantify each enantiomer and their respective metabolites to fully understand the compound's disposition in the body. While specific metabolite profiling data for (R)-Cyclopentylphenylacetic acid is not extensively published, the principles are well-established through work on analogous structures.

The table below outlines the typical parameters for a chiral HPLC method developed for the analysis of mandelic acid derivatives, which would be applicable to (R)-Cyclopentylphenylacetic acid.

| Parameter | Description | Example from Mandelic Acid Derivative Separations |

| Chromatographic Mode | Reverse Phase HPLC | YMC-Pack ODS-A column nih.gov |

| Chiral Selector | Added to the mobile phase or immobilized on a stationary phase | β-cyclodextrin (β-CD) as a mobile phase additive nih.gov |

| Mobile Phase | A mixture of aqueous buffer and organic solvents | 0.075 mol/L KH2PO4 : alcohol : acetonitrile (B52724) (65:20:15) nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column | 0.6 mL/min nih.gov |

| Detection | Method used to detect the compounds as they elute | UV detector at 220 nm nih.gov |

| Separation Factor (α) | A measure of the separation between two enantiomers | Values typically range from 1.05 to 1.3 for chiral separations nih.gov |

This structured approach allows for the accurate quantification of individual enantiomers and their metabolites, providing critical data for pharmacokinetic and pharmacodynamic studies.

Crystallographic Analysis of Chiral Intermediates and Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. This information is fundamental for understanding structure-activity relationships and for ensuring the stereochemical purity of pharmaceutical compounds.

A key derivative of Cyclopentylphenylacetic acid, 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid (also known as α-Cyclopentylmandelic acid), has been the subject of crystallographic analysis. guidechem.comresearchgate.netnist.govnih.gov This compound is a crucial intermediate in the synthesis of anticholinergic agents. researchgate.net The crystal structure determination provides definitive proof of its molecular geometry and packing in the solid state.

A study on 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid reported its crystallization in the space group Pna21 with two independent molecules in the asymmetric unit. researchgate.net The detailed crystallographic data from this study are summarized in the table below.

| Parameter | Value | Reference |

| Compound Name | 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid | researchgate.net |

| Molecular Formula | C13H16O3 | researchgate.netnist.gov |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna21 | researchgate.net |

| Temperature | 142 K | researchgate.net |

| R-factor | 0.036 | researchgate.net |

The insights gained from such crystallographic studies are vital. For instance, understanding the hydrogen bonding patterns and intermolecular interactions in the crystal lattice can inform strategies for crystal engineering and polymorph screening.

Furthermore, chiral intermediates derived from (R)-Cyclopentylphenylacetic acid are building blocks for more complex pharmaceuticals, such as Glycopyrrolate (B1671915). nih.govchemicalbook.comchemspider.com Glycopyrrolate is a quaternary ammonium (B1175870) anticholinergic agent with two chiral centers. nih.gov The synthesis of stereochemically pure glycopyrrolate isomers relies on the use of chiral precursors like the methyl ester of (R)-cyclopentylmandelic acid. chemicalbook.comsynzeal.com Crystallographic analysis of these intermediates is crucial to confirm their stereochemical integrity before they are used in subsequent synthetic steps, ensuring the final drug product has the desired isomeric composition. While full crystallographic datasets for all these intermediates are not always publicly available, their preparation is documented in the chemical literature and patents. google.com

The application of X-ray crystallography to the chiral intermediates and derivatives of (R)-Cyclopentylphenylacetic acid provides a foundational understanding of their three-dimensional nature, which is critical for the development of stereochemically pure and effective pharmaceutical agents.

Derivatives and Analogues of Cyclopentylphenylacetic Acid in Medicinal Chemistry Research

Synthesis and Evaluation of Novel Derivatives

The synthesis of novel derivatives of (R)-Cyclopentylphenylacetic acid is a focal point of research aimed at exploring and optimizing its therapeutic potential. Medicinal chemists employ a variety of synthetic strategies to modify the core structure, thereby modulating its physicochemical properties and biological activity. A common approach involves the esterification of the carboxylic acid moiety with various alcohol-containing groups to enhance potency and selectivity for specific biological targets.

For instance, the synthesis of a series of [(cycloalkylmethyl)phenyl]acetic acid derivatives has been undertaken to evaluate their anti-inflammatory and analgesic activities. nih.gov These synthetic efforts have led to the identification of compounds with significant biological activity in preclinical models. nih.gov The evaluation of these novel derivatives typically involves a battery of in vitro and in vivo assays to determine their efficacy and pharmacological profile.

Application as Versatile Templates for Bioactive Molecules

The rigid, three-dimensional structure of the cyclopentylphenylacetic acid core makes it an ideal scaffold for the development of new therapeutic agents. This structural framework allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets such as receptors and enzymes. The exploration of this scaffold has led to the discovery of molecules with a wide array of biological activities.

The concept of using privileged scaffolds, such as the one provided by cyclopentylphenylacetic acid, is a cornerstone of modern drug discovery. nih.gov By systematically modifying the peripheral functional groups attached to this central core, researchers can generate libraries of compounds for screening against various diseases. This approach has proven effective in identifying lead compounds for a range of therapeutic areas.

Exploration of Diverse Pharmacological Profiles

Derivatives of (R)-Cyclopentylphenylacetic acid have been shown to exhibit a broad spectrum of pharmacological activities, underscoring the versatility of this chemical scaffold. The following sections delve into the specific research efforts to harness its potential in different therapeutic domains.

Anti-inflammatory and Analgesic Research

The phenylacetic acid moiety is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). Consequently, derivatives of cyclopentylphenylacetic acid have been investigated for their potential as anti-inflammatory and analgesic agents. Research in this area has focused on synthesizing analogues and evaluating their ability to inhibit key inflammatory mediators.

A study on [(cycloalkylmethyl)phenyl]acetic acid derivatives demonstrated that certain compounds in this series possess good activity in the carrageenan-induced edema test, a standard preclinical model for inflammation. nih.gov Notably, sodium 2-[4-[(2-oxocyclopentyl)methyl] phenyl]propionate dihydrate and 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid were identified as having potent analgesic and anti-arthritic properties, coupled with excellent antipyretic effects. nih.gov The evaluation of these compounds often includes in vivo models such as the acetic acid-induced writhing test to assess analgesic efficacy. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Phenylacetic Acid Derivatives

| Compound | Anti-inflammatory Activity (Carrageenan Edema Test) | Analgesic Activity (Acetic Acid Writhing Test) | Reference |

|---|---|---|---|

| Sodium 2-[4-[(2-oxocyclopentyl)methyl] phenyl]propionate dihydrate | Good activity | Potent activity | nih.gov |

| 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid | Good activity | Potent activity | nih.gov |

Anticholinergic and Antimuscarinic Agent Development

A significant area of investigation for (R)-Cyclopentylphenylacetic acid derivatives has been in the development of anticholinergic and antimuscarinic agents. These drugs act by blocking the action of acetylcholine (B1216132) at muscarinic receptors, leading to a variety of therapeutic effects. nih.gov The structure-activity relationship (SAR) studies of anticholinergic agents have revealed that the presence of a bulky, lipophilic acid moiety, often containing a phenyl and a cycloalkyl group, is crucial for high potency. nih.gov

Esters derived from aromatic or higher molecular weight acids often exhibit cholinergic antagonist activity. pharmacy180.com This principle has been applied to the design of potent antimuscarinic drugs. The esterification of an amino alcohol with an acid containing both a phenyl and a cycloalkyl group is a common strategy in the synthesis of these agents. nih.gov The stereochemistry of the acid moiety can also play a critical role in the pharmacological activity of these compounds.

Table 2: Structure-Activity Relationships of Anticholinergic Agents

| Structural Feature in Acid Moiety | Effect on Activity | Reference |

|---|---|---|

| Unsubstituted Phenyl Group (R2) | Essential for central anticholinergic action | nih.gov |

| Cycloalkyl Group (R3) | Contributes to anticholinergic potency and prolongs duration of action | nih.gov |

| Esterification | Often leads to cholinergic antagonist activity | pharmacy180.com |

Q & A

Q. How do researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies of (R)-cyclopentylphenylacetic acid analogs?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).

- Confounding Factors : Control for batch variability in compound purity (≥95% by HPLC) and solvent residues (e.g., TFA).

- Meta-Regression : Use R or Python to model activity trends against physicochemical descriptors (e.g., LogP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.